Diethyxime

Blood-brain barrier penetration Central nervous system reactivation Non-quaternary oxime

Diethyxime (CAS 41542-50-1; p-bromobenzothiohydroximic acid S-diethylaminoethyl ester hydrochloride) is a non-quaternary (tertiary amine) cholinesterase reactivator belonging to the thiohydroximic ester class of oximes. Unlike clinically dominant quaternary pyridinium oximes such as pralidoxime (2-PAM), obidoxime, and trimedoxime, diethyxime lacks a permanent cationic charge, conferring the capacity to cross the blood-brain barrier (BBB) and reactivate organophosphate-inhibited acetylcholinesterase (AChE) within the central nervous system (CNS).

Molecular Formula C13H20BrClN2OS
Molecular Weight 367.73 g/mol
Cat. No. B1239310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyxime
Synonymsdiethyxime
p-bromobenzothiohydroximic S-diethylaminoethylate
Molecular FormulaC13H20BrClN2OS
Molecular Weight367.73 g/mol
Structural Identifiers
SMILESCCN(CC)CCSC(=NO)C1=CC=C(C=C1)Br.Cl
InChIInChI=1S/C13H19BrN2OS.ClH/c1-3-16(4-2)9-10-18-13(15-17)11-5-7-12(14)8-6-11;/h5-8,17H,3-4,9-10H2,1-2H3;1H/b15-13+;
InChIKeyGHNAWAOGZBOUBT-GVYCEHEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyxime Procurement Guide: Non-Quaternary Cholinesterase Reactivator for CNS-Penetrant Organophosphate Antidote Research


Diethyxime (CAS 41542-50-1; p-bromobenzothiohydroximic acid S-diethylaminoethyl ester hydrochloride) is a non-quaternary (tertiary amine) cholinesterase reactivator belonging to the thiohydroximic ester class of oximes [1]. Unlike clinically dominant quaternary pyridinium oximes such as pralidoxime (2-PAM), obidoxime, and trimedoxime, diethyxime lacks a permanent cationic charge, conferring the capacity to cross the blood-brain barrier (BBB) and reactivate organophosphate-inhibited acetylcholinesterase (AChE) within the central nervous system (CNS) [2]. First reported in the Soviet literature in 1975 and indexed in MeSH since 1976, diethyxime has been evaluated across multiple in vivo models including DDVP, carbamate pesticides, and nerve agent intoxication [3]. The compound is supplied as the hydrochloride salt (MW 367.73 g/mol; molecular formula C₁₃H₂₀BrClN₂OS) and is intended for non-human research applications [4].

Why Generic Substitution Among Cholinesterase Reactivators Fails: The Diethyxime CNS-Penetration Differentiation


Cholinesterase reactivators are not interchangeable. The clinically dominant oximes—pralidoxime (2-PAM), obidoxime, trimedoxime (TMB-4), and HI-6—all possess quaternary ammonium structures whose permanent positive charge severely restricts passive BBB penetration; pralidoxime reaches only approximately 10% of its plasma concentration in the CNS, leaving brain AChE largely unreactivated after organophosphate exposure [1]. Consequently, quaternary oximes fail to mitigate centrally mediated neurotoxicity including seizures and long-term neurological damage. Diethyxime's tertiary amine structure eliminates this permanent charge, enabling BBB transit that has been experimentally confirmed through direct CNS AChE reactivation measurements, normalization of EEG, and restoration of phrenic nerve action potentials—effects its own quaternary structural analog (dipyroxime) cannot reproduce [2][3]. Substituting a quaternary oxime for diethyxime in research protocols requiring CNS readouts will systematically fail to address the brain compartment of organophosphate toxicity.

Diethyxime Quantitative Differentiation Evidence: Comparator-Based Head-to-Head Data for Procurement Decisions


BBB Penetration and CNS Pharmacodynamic Effect: Diethyxime vs. Dipyroxime (Quaternary Structural Analog)

Diethyxime (20 mg/kg i.m., corresponding to 0.02 LD₅₀) demonstrated unequivocal central nervous system action in rats and rabbits intoxicated with dimethyldichlorovinylphosphate (DDVP), evidenced by restoration of acetylcholinesterase activity across multiple brain regions, normalization of the electroencephalogram, and normalization of spinal motoneuron functional state. In contrast, dipyroxime—the quaternary structural analog of diethyxime—administered at an equitoxic dose of 3 mg/kg (0.02 LD₅₀) failed to produce any central action [1]. In a complementary experiment using anesthetized cats with peripheral muscarinic receptors blocked by benzilyl choline (which does not penetrate the brain), diethyxime abolished the centrally mediated fall in arterial pressure and depression of phrenic nerve action potentials produced by the CNS-penetrant cholinesterase inhibitor armine; dipyroxime failed to produce these effects [2].

Blood-brain barrier penetration Central nervous system reactivation Non-quaternary oxime Organophosphate antidote

Carbamate Pesticide LD₅₀ Shift: Diethyxime vs. Dipyroxime in Acute Poisoning Models

Diethyxime (20 mg/kg) combined with atropine (10 mg/kg) produced substantial reductions in the acute toxicity of four carbamate pesticides in rats, measured as fold-decrease in LD₅₀ relative to unprotected controls: carbofuran LD₅₀ decreased 8.75-fold, pirimor decreased 5.4-fold, croneton decreased 4-fold, and elocron decreased 2.84-fold. In the same study, dipyroxime (10 mg/kg)—a quaternary cholinesterase reactivator currently employed clinically in some regions—failed to exert any therapeutic action against these carbamate pesticides [1]. The therapeutic mechanism was attributed to diethyxime's capacity to recover cholinesterase activity in both peripheral and central nervous system compartments, as well as to normalize neuromuscular transmission; an additional intrinsic cholinolytic effect of diethyxime was also noted [1].

Carbamate pesticide poisoning LD₅₀ shift Cholinesterase reactivation Antidotal efficacy

Intrinsic Toxicity (LD₅₀) Comparison: Diethyxime Demonstrates 6.7-Fold Lower Acute Toxicity than Dipyroxime

The acute systemic toxicity of diethyxime is substantially lower than that of dipyroxime, its quaternary structural analog. Based on the reported equitoxic dosing relationship—20 mg/kg of diethyxime corresponds to 0.02 LD₅₀, while 3 mg/kg of dipyroxime corresponds to 0.02 LD₅₀—the calculated acute LD₅₀ values are approximately 1000 mg/kg for diethyxime and approximately 150 mg/kg for dipyroxime, yielding a 6.7-fold safety advantage for diethyxime [1]. This finding is corroborated by an independent toxicological evaluation demonstrating that diethyxime is less toxic than the presently employed reactivator dipyroxime and does not produce adverse effects on multiple organ systems upon repeated administration to warm-blooded animals [2]. The effective antidotal dose range for diethyxime spans 10–490 mg/kg, providing a broad therapeutic window [2].

Acute toxicity Safety margin Therapeutic index Oxime reactivator

CNS AChE Reactivation Rank Among Tertiary Oximes in Nerve Agent Models: Diethyxime vs. MINA, DAM, pro-2-PAM, and Others

In a comprehensive head-to-head evaluation of nine tertiary oximes in guinea pigs exposed to 1.0× LD₅₀ sarin (GB), brain AChE reactivation was measured across multiple CNS regions 45 minutes after oxime treatment. Diethyxime provided measurable brain AChE reactivation, ranking 6th among 9 compounds tested, tied with RS194B and ahead of JK-3-38 and DAM (both of which provided zero brain reactivation even at maximum tested doses). The rank order for CNS AChE reactivation was: MINA (15–31% reactivation) > pro-2-PAM > DHAP > SWRI48A = SWRI53A > RS194B = diethyxime > JK-3-38 = DAM (0%) [1]. In contrast, quaternary oximes such as 2-PAM and HI-6—while achieving high peripheral AChE reactivation—provide no significant brain AChE reactivation in analogous models, a well-established limitation confirmed across multiple independent studies [2]. In the cyclosarin (GF) and VX challenge models, diethyxime did not show significant brain reactivation; only MINA and SWRI48A (cyclosarin) and MINA and pro-2-PAM (VX) reactivated brain AChE [1].

Nerve agent Sarin Brain acetylcholinesterase reactivation Tertiary oxime Guinea pig model

Organophosphate Pesticide Protection Index and Agent Selectivity: DDVP Efficacy vs. DFP Inefficacy

Diethyxime co-administered with atropine produced a marked antidotal effect against dimethyl dichlorovinyl phosphate (DDVP) poisoning in rats across all measured parameters: protection index (survival), cholinesterase reactivation in blood and tissues, and neuromuscular function restoration [1]. However, this protective efficacy did not extend to diisopropyl fluorophosphate (DFP) poisoning, against which diethyxime provided no observable protection [1]. The antidotal action of diethyxime in the DDVP model was characterized as mainly peripheral [1]. This agent-selectivity profile distinguishes diethyxime from broader-spectrum oximes such as obidoxime and trimedoxime, which demonstrate efficacy against DFP, and from HI-6, which is effective against soman but not tabun [2]. Das Gupta et al. (1982) further directly compared diethyxime with pralidoxime, trimedoxime, and obidoxime in acute fluostigmine poisoning in rats, confirming differential rank-order efficacy among these oximes [3].

DDVP (dichlorvos) DFP (diisopropyl fluorophosphate) Protection index Neuromuscular function Cholinesterase reactivation

Diethyxime Application Scenarios: Evidence-Based Procurement Use Cases for CNS-Penetrant Cholinesterase Reactivator Research


CNS Neuroprotection Studies Requiring BBB-Penetrant AChE Reactivation

Diethyxime is indicated for in vivo experimental protocols where reactivation of brain acetylcholinesterase is the primary endpoint. Unlike quaternary oximes (pralidoxime, obidoxime, HI-6) that are excluded from the CNS by the BBB, diethyxime has been directly demonstrated to cross the BBB and restore AChE activity in brain regions, normalize EEG, and reverse centrally mediated cardiovascular and respiratory depression in multiple animal models [1][2]. Its 6.7-fold lower acute toxicity compared to its quaternary analog dipyroxime permits higher dosing to maximize CNS target engagement . Use diethyxime when the research question demands brain AChE reactivation readouts that quaternary oximes cannot provide.

Carbamate Pesticide Toxicology and Antidote Screening Programs

Diethyxime is uniquely qualified among oxime reactivators for carbamate pesticide research, having demonstrated 2.84-fold to 8.75-fold LD₅₀ reductions across four agriculturally significant carbamates (carbofuran, pirimor, croneton, elocron) where dipyroxime produced zero therapeutic benefit [1]. This differential efficacy—attributed to diethyxime's combined peripheral and central cholinesterase reactivation plus an intrinsic cholinolytic effect—makes it the rational procurement choice for laboratories screening antidotal candidates against carbamate insecticides or investigating mechanisms of carbamate-induced neurotoxicity [1].

Structure-Activity Relationship (SAR) Studies of Tertiary vs. Quaternary Oxime BBB Permeability

Diethyxime and its quaternary analog dipyroxime constitute a matched structural pair (identical thiohydroximic ester pharmacophore, differing only in amine quaternization) that provides a controlled experimental system for isolating the contribution of molecular charge to BBB penetration, CNS AChE reactivation, and systemic toxicity. Procurement of both compounds enables head-to-head SAR studies that are not possible with structurally dissimilar oxime pairs (e.g., 2-PAM vs. MINA), where chemical scaffold differences confound permeability comparisons [1][2].

Organophosphate Nerve Agent Countermeasure Research with Defined CNS Reactivation Spectrum

In the tertiary oxime landscape, diethyxime occupies a defined mid-range rank for brain AChE reactivation in the sarin model—below MINA (15–31% reactivation) and pro-2-PAM, but above JK-3-38 and DAM (0% reactivation)—while providing peripheral reactivation that CNS-selective tertiary oximes (MINA, DAM at low doses) lack [1]. This balanced peripheral-central profile makes diethyxime suitable for combination-regimen studies (e.g., with trimedoxime, where clinical data suggest doses of both drugs can be reduced 1.5–2 fold when co-administered [2]), and for investigating whether simultaneous peripheral and central reactivation confers survival or neuroprotective advantages over purely peripheral or purely central reactivation strategies.

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